molecular formula C26H20N2O3 B1658158 Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- CAS No. 59827-14-4

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-

Cat. No.: B1658158
CAS No.: 59827-14-4
M. Wt: 408.4 g/mol
InChI Key: RQBNCXDTWJEWPW-UHFFFAOYSA-N
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Description

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] is a complex organic compound with the molecular formula C26H20N2O3 It is characterized by the presence of two phenyl groups connected through an oxybis(6-amino-3,1-phenylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-amino-3,1-phenylene derivatives with phenylmethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, bis[4-(dimethylamino)phenyl]-
  • Methanone, bis[4-(diethylamino)phenyl]-
  • 1,3-Phenylenebis{[4-(3-aminophenoxy)phenyl]methanone}

Uniqueness

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

[2-amino-5-(4-amino-3-benzoylphenoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c27-23-13-11-19(15-21(23)25(29)17-7-3-1-4-8-17)31-20-12-14-24(28)22(16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNCXDTWJEWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC3=CC(=C(C=C3)N)C(=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360465
Record name Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59827-14-4
Record name 1,1′-[Oxybis(6-amino-3,1-phenylene)]bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59827-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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